2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2H-1,3-benzodioxole-5-carboxylate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2H-1,3-benzodioxole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines brominated aromatic rings with a benzodioxole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2H-1,3-benzodioxole-5-carboxylate typically involves multiple steps:
Bromination: The initial step involves the bromination of a suitable aromatic precursor to introduce bromine atoms at the 2 and 4 positions.
Formation of the Benzodioxole Ring: This step involves the cyclization of a suitable dihydroxybenzene derivative with a dihalide to form the benzodioxole ring.
Amidation and Imine Formation:
Final Coupling: The final step involves coupling the brominated aromatic intermediate with the benzodioxole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imino and benzodioxole moieties.
Hydrolysis: The amide and imine groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Oxidized derivatives of the benzodioxole and imino groups.
Reduction: Reduced forms of the imino and benzodioxole moieties.
Hydrolysis: Carboxylic acids and amines from the breakdown of the amide and imine groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of bromine atoms and the benzodioxole ring may impart bioactivity that could be harnessed for therapeutic purposes.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways, making it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2H-1,3-benzodioxole-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atoms and benzodioxole ring could play a role in binding to the active site of enzymes or interacting with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl derivatives: Compounds with similar core structures but different substituents.
Benzodioxole derivatives: Compounds containing the benzodioxole ring but with different functional groups.
Brominated aromatic compounds: Other compounds with bromine atoms on aromatic rings.
Uniqueness
What sets 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2H-1,3-benzodioxole-5-carboxylate apart is its combination of brominated aromatic rings with a benzodioxole moiety and the presence of both amide and imine functionalities
Properties
Molecular Formula |
C24H19Br2N3O5 |
---|---|
Molecular Weight |
589.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C24H19Br2N3O5/c1-14-4-2-3-5-19(14)27-12-22(30)29-28-11-16-8-17(25)10-18(26)23(16)34-24(31)15-6-7-20-21(9-15)33-13-32-20/h2-11,27H,12-13H2,1H3,(H,29,30)/b28-11+ |
InChI Key |
IVALOQHVWIRLGE-IPBVOBEMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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